1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate
Description
This compound is a piperidine-derived dicarboxylate featuring a tert-butyl carbamate (Boc) and a methyl ester at positions 1 and 3, respectively, with a methyl substituent at the 6-position of the piperidine ring. The stereochemistry is denoted as (3R,6S)-rel, indicating a racemic mixture of diastereomers. It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing nociceptin antagonists and other bioactive molecules . Its synthesis typically involves Boc protection under basic conditions (e.g., Et₃N, DMAP, CH₂Cl₂) .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-6-7-10(11(15)17-5)8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXORRYMWSTTC-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl substituents. One common method involves the use of tert-butyl chloroformate and methylamine as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Organic Chemistry
1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate serves as a building block in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various organic reactions such as:
- Oxidation: Can be oxidized to yield ketones or carboxylic acids.
- Reduction: Can be reduced to form alcohols or amines.
- Substitution Reactions: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Medicinal Chemistry
Research is ongoing to explore the potential therapeutic applications of this compound. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Studies have indicated that derivatives of piperidine can exhibit pharmacological activities, including analgesic and anti-inflammatory effects .
Material Science
In materials science, this compound is utilized in the production of specialty chemicals and polymers due to its unique properties. It can be incorporated into polymer matrices to enhance mechanical strength or thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
Stereochemical Impact : Racemic mixtures like the target compound are cost-effective for early-stage screening but require resolution for clinical applications .
Fluorine Effects: 5,5-Difluoro analogs show 30% higher metabolic stability in hepatic microsome assays compared to non-fluorinated counterparts .
Benzyl vs. Boc Protection : Benzyl esters are preferred for radical reactions, while Boc groups facilitate mild deprotection (e.g., TFA) .
Biological Activity
1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate is a piperidine derivative with the molecular formula C13H23NO4. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.326 g/mol
- CAS Number : 1009376-76-4
Structural Characteristics
The compound features a piperidine ring substituted with tert-butyl and methyl groups, which influence its chemical reactivity and biological interactions. The presence of two carboxylate groups enhances its potential for interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The tert-butyl and methyl substituents are thought to enhance its binding affinity to molecular targets, potentially influencing various biochemical pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
- Receptor Modulation : It could act as a modulator for receptors related to neurotransmission or inflammation.
Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
- Anti-inflammatory Properties : Research indicates that derivatives of piperidine, including this compound, exhibit anti-inflammatory effects by inhibiting the expression of adhesion molecules like ICAM-1, which are crucial in leukocyte migration during inflammation .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
- Anticancer Activity : Preliminary investigations have shown that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of apoptotic pathways .
Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of various piperidine derivatives, this compound was found to significantly reduce neutrophil migration in an interleukin-1 induced paw inflammation model in mice. This suggests its potential use in treating inflammatory conditions .
Study 2: Neuroprotection
A recent investigation assessed the neuroprotective capabilities of this compound against oxidative stress-induced apoptosis in neuronal cell cultures. The results indicated a significant reduction in cell death compared to untreated controls, highlighting its potential therapeutic role in neurodegenerative disorders .
Study 3: Anticancer Properties
In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death, suggesting further exploration for cancer therapy applications .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C13H23NO4 | Anti-inflammatory, Neuroprotective |
| 1-tert-butyl 3-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate | C13H23NO4 | Similar activity but less potent |
| (S)-1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate | C12H21NO4 | Varying degrees of receptor modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
